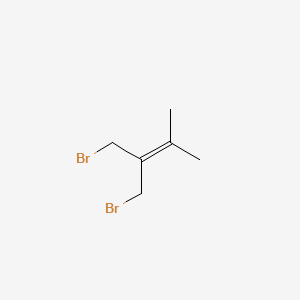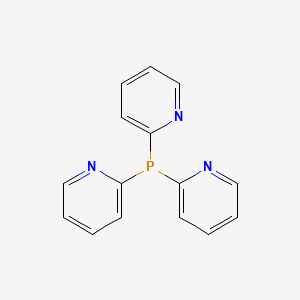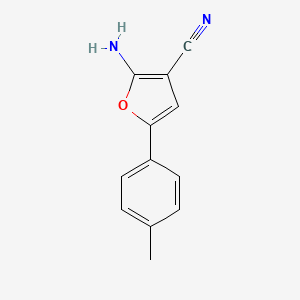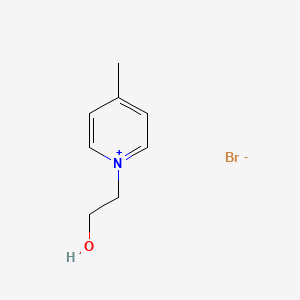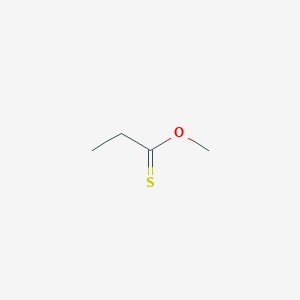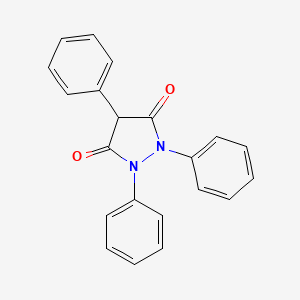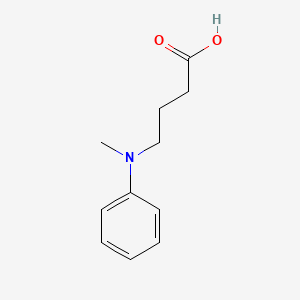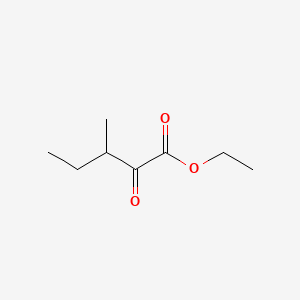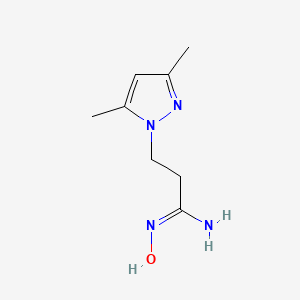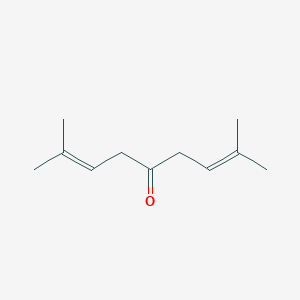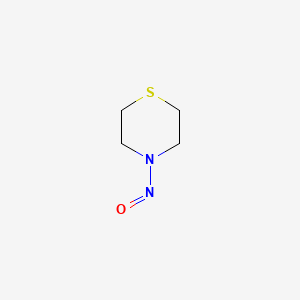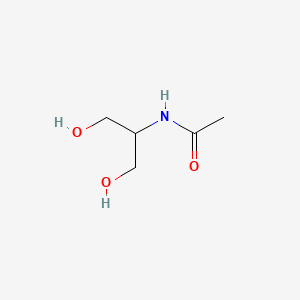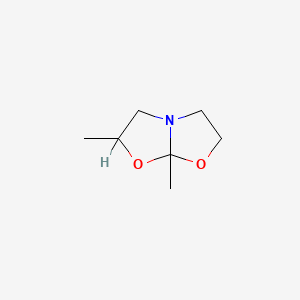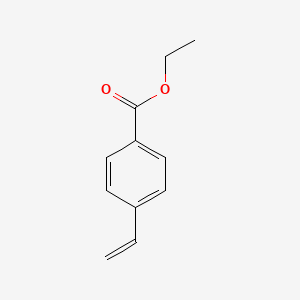
Ethyl 4-vinylbenzoate
Übersicht
Beschreibung
Ethyl 4-vinylbenzoate is an organic compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-vinylbenzoate is1S/C11H12O2/c1-3-9-5-7-10 (8-6-9)11 (12)13-4-2/h3,5-8H,1,4H2,2H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 4-vinylbenzoate is a solid substance at room temperature . It has a molecular weight of 176.22 and a molecular formula of C11H12O2 .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry Applications
- Functional Polymers : Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a derivative of Ethyl 4-vinylbenzoate, is synthesized for use in functional polymers. This compound is valuable for creating homopolymers and copolymers with styrene and methyl methacrylate, useful in polymer chemistry (Sumida & Vogl, 1981).
- Cross-Linked Polystyrene Resins : Triorganotin-4-vinylbenzoates, when copolymerized with styrene and 1,4-divinylbenzene, create resins with significant catalytic activity in transesterification reactions. These resins are of interest for their potential applications in industrial catalysis (Angiolini et al., 2006).
- Polymeric Biocides : Poly(ethylene-co-vinyl alcohol) can be synthesized using Ethyl 4-vinylbenzoate derivatives. This material has applications in creating antimicrobial agents and biocides, demonstrating significant potential in medical and hygiene products (Park et al., 2004).
Material Science and Engineering
- Synthesis and Polymerization : Active ester monomers based on 4-vinylbenzoic acid have been synthesized for use in creating reactive polymers. These materials have potential applications in various fields of material science and engineering (Nilles & Théato, 2007).
- Compatibility Studies : Studies on the miscibility of poly(styrene-co-4-vinylbenzoic acid) with different polymers like poly(ethyl methacrylate) have been conducted, showing potential for creating new polymer blends with unique properties (Ourdani & Amrani, 2002).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Reactions : Ethyl 4-vinylbenzoate derivatives have been used in palladium-catalyzed deoxygenative approaches for synthesizing 2-vinylbenzoic acids, which are key precursors in the synthesis of bioactive molecules. This demonstrates the role of Ethyl 4-vinylbenzoate in facilitating complex chemical reactions (Ram et al., 2020).
Biomedical and Tissue Engineering
- Photofabrication of Tubular Scaffolds : Vinylated polysaccharides, created using derivatives of Ethyl 4-vinylbenzoate, have been explored for their potential use in photofabricating tubular scaffolds for tissue engineering. This application is critical in the field of regenerative medicine (Matsuda & Magoshi, 2002).
Environmental Science
- Environmental Behavior of UV Filters : Ethyl-4-aminobenzoate, a derivative, has been studied for its environmental behavior as a UV filter. This research is crucial for understanding the ecological impact of such compounds (Li et al., 2017).
Safety And Hazards
Ethyl 4-vinylbenzoate is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl 4-ethenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSXJBCEIBVGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446363 | |
| Record name | ethyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-vinylbenzoate | |
CAS RN |
2715-43-7 | |
| Record name | ethyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

